2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Reactivity of Heterocyclic Compounds
Research in the field of synthetic chemistry has led to the development of complex heterocyclic compounds that exhibit a range of reactivities and potential applications. For example, the synthesis of compounds involving the fusion of 2-methylthiazole fragments to 2-(furan-2-yl)benzimidazole showcases the intricate reactions and potential for creating novel molecules with unique properties (Elchaninov & Aleksandrov, 2018). These synthetic pathways can lead to the development of molecules with applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Biological Activities of Pyridine Derivatives
The exploration of polysubstituted pyridine derivatives has unveiled compounds with significant agricultural bioactivity, demonstrating the potential for these molecules in fungicidal and herbicidal applications (Zheng & Su, 2005). This highlights the relevance of such compounds in the development of new agricultural chemicals that could help in managing crop diseases and pests more effectively.
Antimicrobial and Anticonvulsant Properties
Research into thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole has shown that some synthesized compounds exhibit promising antimicrobial activities (Hassan, 2007). Additionally, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including those with a furan component, have demonstrated excellent protection against seizures in preclinical models (Kohn et al., 1993). These findings underscore the therapeutic potential of such compounds in the treatment of microbial infections and neurological disorders.
properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-11-4-5-13-15(9-11)26-18(19-13)20-16(23)10-25-17-7-6-12(21-22-17)14-3-2-8-24-14/h2-9H,10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFHBSQDUTURGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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